3-benzyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-Benzyl-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimido[1,2-g]purine core structure, which is a fused ring system combining pyrimidine and purine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as benzylamine, 3-methoxybenzaldehyde, and a suitable purine derivative, under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Benzyl-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 3-benzyl-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share similar aromatic and heterocyclic features.
Purine analogs: Compounds with similar purine core structures.
Pyrimidine derivatives: Compounds with pyrimidine rings that exhibit similar chemical behavior.
Uniqueness
3-Benzyl-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific combination of benzyl, methoxyphenyl, and methyl groups attached to the pyrimido[1,2-g]purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H23N5O3 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-benzyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H23N5O3/c1-25-20-19(21(29)28(23(25)30)15-16-8-4-3-5-9-16)27-13-7-12-26(22(27)24-20)17-10-6-11-18(14-17)31-2/h3-6,8-11,14H,7,12-13,15H2,1-2H3 |
InChI Key |
JZCATNUZPXWFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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